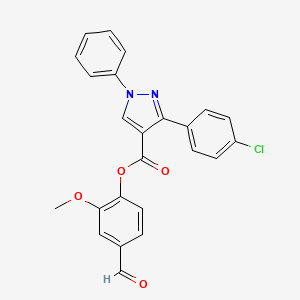
(4-Formyl-2-methoxyphenyl) 3-(4-chlorophenyl)-1-phenylpyrazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Formyl-2-methoxyphenyl) 3-(4-chlorophenyl)-1-phenylpyrazole-4-carboxylate, also known as FMPPC, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research.
Mechanism Of Action
The mechanism of action of (4-Formyl-2-methoxyphenyl) 3-(4-chlorophenyl)-1-phenylpyrazole-4-carboxylate is not fully understood. However, it is believed to act through the inhibition of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX) enzymes, which play a role in inflammation and pain. (4-Formyl-2-methoxyphenyl) 3-(4-chlorophenyl)-1-phenylpyrazole-4-carboxylate has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical And Physiological Effects
(4-Formyl-2-methoxyphenyl) 3-(4-chlorophenyl)-1-phenylpyrazole-4-carboxylate has been found to have a number of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. (4-Formyl-2-methoxyphenyl) 3-(4-chlorophenyl)-1-phenylpyrazole-4-carboxylate has also been found to reduce the growth of cancer cells in vitro and in vivo. Additionally, (4-Formyl-2-methoxyphenyl) 3-(4-chlorophenyl)-1-phenylpyrazole-4-carboxylate has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
Advantages And Limitations For Lab Experiments
One advantage of (4-Formyl-2-methoxyphenyl) 3-(4-chlorophenyl)-1-phenylpyrazole-4-carboxylate is its potential as a therapeutic agent for a range of conditions, including inflammation, pain, and cancer. Additionally, (4-Formyl-2-methoxyphenyl) 3-(4-chlorophenyl)-1-phenylpyrazole-4-carboxylate has been found to have neuroprotective effects, which may make it useful in the treatment of neurodegenerative diseases. However, one limitation of (4-Formyl-2-methoxyphenyl) 3-(4-chlorophenyl)-1-phenylpyrazole-4-carboxylate is its relatively low solubility in water, which may make it difficult to administer in vivo.
Future Directions
There are a number of future directions for research on (4-Formyl-2-methoxyphenyl) 3-(4-chlorophenyl)-1-phenylpyrazole-4-carboxylate. One area of interest is the development of more effective synthesis methods for (4-Formyl-2-methoxyphenyl) 3-(4-chlorophenyl)-1-phenylpyrazole-4-carboxylate, which may improve its solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of (4-Formyl-2-methoxyphenyl) 3-(4-chlorophenyl)-1-phenylpyrazole-4-carboxylate and its potential applications in the treatment of inflammation, pain, and cancer. Finally, research is needed to determine the safety and efficacy of (4-Formyl-2-methoxyphenyl) 3-(4-chlorophenyl)-1-phenylpyrazole-4-carboxylate in human clinical trials.
Synthesis Methods
(4-Formyl-2-methoxyphenyl) 3-(4-chlorophenyl)-1-phenylpyrazole-4-carboxylate can be synthesized through a multi-step process involving the reaction of 4-methoxybenzaldehyde with 4-chlorobenzonitrile, followed by the reaction of the resulting compound with phenylhydrazine and ethyl cyanoacetate. The final product is obtained through acid-catalyzed cyclization of the intermediate compound.
Scientific Research Applications
(4-Formyl-2-methoxyphenyl) 3-(4-chlorophenyl)-1-phenylpyrazole-4-carboxylate has been studied extensively for its potential applications in scientific research. It has been shown to exhibit anti-inflammatory, analgesic, and anti-tumor properties. Additionally, (4-Formyl-2-methoxyphenyl) 3-(4-chlorophenyl)-1-phenylpyrazole-4-carboxylate has been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
(4-formyl-2-methoxyphenyl) 3-(4-chlorophenyl)-1-phenylpyrazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17ClN2O4/c1-30-22-13-16(15-28)7-12-21(22)31-24(29)20-14-27(19-5-3-2-4-6-19)26-23(20)17-8-10-18(25)11-9-17/h2-15H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRVIRJGXSLNBHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)OC(=O)C2=CN(N=C2C3=CC=C(C=C3)Cl)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Formyl-2-methoxyphenyl) 3-(4-chlorophenyl)-1-phenylpyrazole-4-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(Azepan-1-yl)-2-(6-(4-ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)ethanone](/img/structure/B2462445.png)
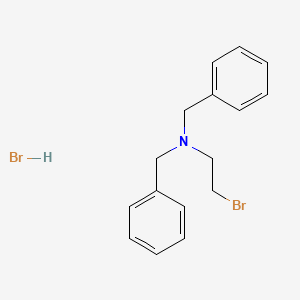
![2-{[(3,5-Dimethylphenyl)methyl]sulfanyl}-5-(morpholin-4-ylmethyl)-1,4-dihydropyrimidin-4-one](/img/structure/B2462447.png)
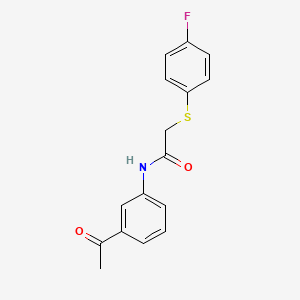
![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2462450.png)
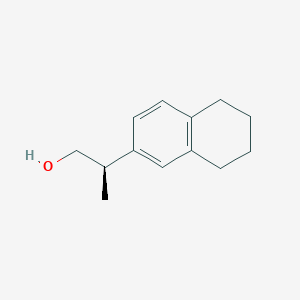
![2-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2462454.png)
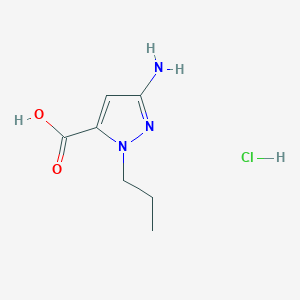
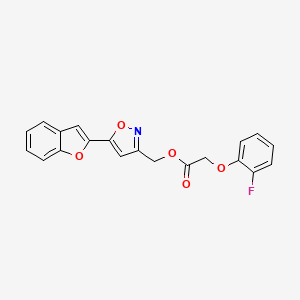
![3-[1',3'-dimethyl-5-(trifluoromethyl)-1H,1'H-3,4'-bipyrazol-1-yl]propan-1-amine](/img/structure/B2462457.png)
![5-methyl-N-(3-methylbutyl)-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2462460.png)
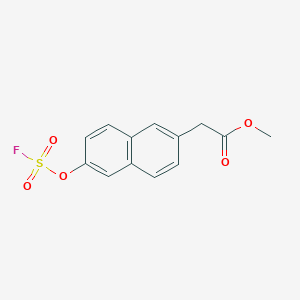
![6-ethyl-3-(2-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)-2-oxoethyl)-2-phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B2462462.png)
![N-(4-Fluorophenyl)-4-[[(3-methoxypyrazin-2-yl)-methylamino]methyl]piperidine-1-carboxamide](/img/structure/B2462467.png)